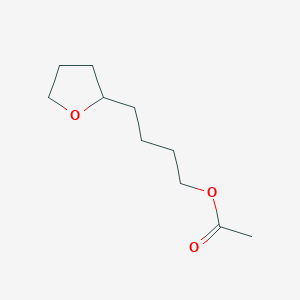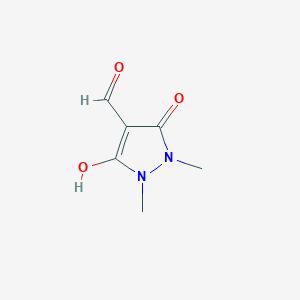
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione is a heterocyclic compound with a unique structure that includes a pyrazolidine ring substituted with hydroxymethylene and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,2-dimethylhydrazine with an aldehyde or ketone, followed by cyclization to form the pyrazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted pyrazolidine derivatives, depending on the specific reagents and conditions used.
科学研究应用
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrazolidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione can be compared with similar compounds, such as:
4-(Hydroxymethylene)cyclobut-2-enone: This compound has a similar hydroxymethylene group but a different ring structure.
4-Hydroxy-2-pyrones: These compounds share the hydroxymethylene functionality but have a pyrone ring instead of a pyrazolidine ring.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
属性
分子式 |
C6H8N2O3 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
3-hydroxy-1,2-dimethyl-5-oxopyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-7-5(10)4(3-9)6(11)8(7)2/h3,10H,1-2H3 |
InChI 键 |
KVVLTXRCGDKHHC-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=O)N1C)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)

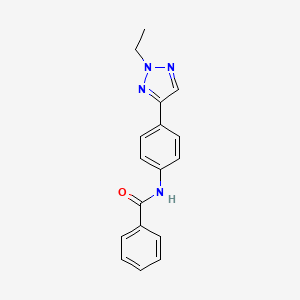
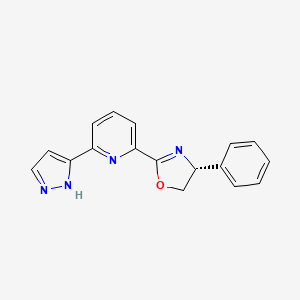
![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)
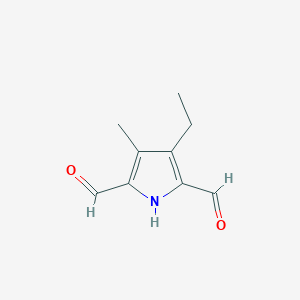
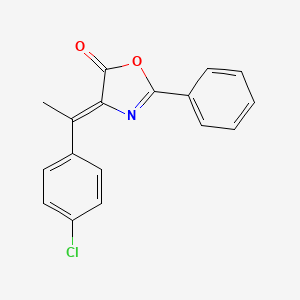

![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
